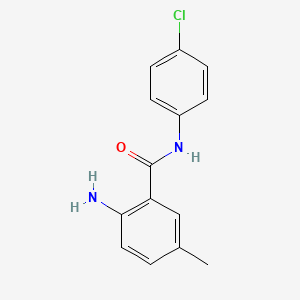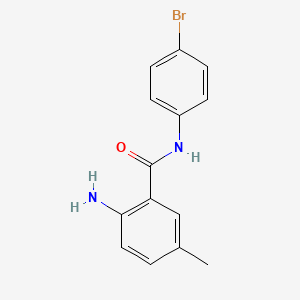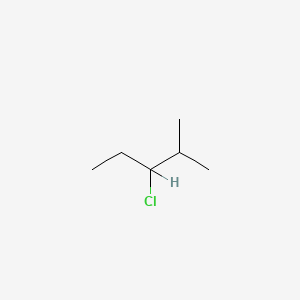
3-クロロ-2-メチルペンタン
概要
説明
3-Chloro-2-methylpentane is an organic compound classified as an alkyl halide. It consists of a six-carbon chain with a chlorine atom attached to the third carbon and a methyl group attached to the second carbon. The molecular formula for 3-Chloro-2-methylpentane is C6H13Cl. This compound is part of the haloalkane family, where one or more hydrogen atoms in an alkane are replaced by halogen atoms such as chlorine .
科学的研究の応用
3-Chloro-2-methylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its reactivity and interactions with biomolecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes
作用機序
Target of Action
3-Chloro-2-methylpentane, also known as Pentane, 3-chloro-2-methyl-, is a branched hydrocarbon It’s known that branched hydrocarbons like 3-chloro-2-methylpentane can interact with various biological molecules due to their lipophilic nature .
Mode of Action
As a branched hydrocarbon, it may interact with biological molecules in a non-specific manner, potentially altering their function
Biochemical Pathways
Branched hydrocarbons can participate in various chemical reactions, potentially leading to the formation of different isomers . The impact of these reactions on biochemical pathways would depend on the specific targets and mode of action of 3-Chloro-2-methylpentane.
Result of Action
Given its structure as a branched hydrocarbon, it may interact with various biological molecules, potentially altering their function . The specific effects would depend on the targets and mode of action of 3-Chloro-2-methylpentane.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-methylpentane. For instance, the presence of other chemicals could affect its reactivity. Additionally, physical conditions such as temperature and pressure could influence its stability and reactivity .
生化学分析
Biochemical Properties
3-Chloro-2-methylpentane plays a significant role in biochemical reactions, particularly in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, primarily through halogen bonding and hydrophobic interactions. For instance, it can act as a substrate for cytochrome P450 enzymes, which catalyze the oxidation of organic substances. These interactions are crucial for the compound’s metabolic processing and detoxification in biological systems .
Cellular Effects
The effects of 3-Chloro-2-methylpentane on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK/ERK pathway, which plays a role in cell proliferation and survival. Additionally, 3-Chloro-2-methylpentane can affect the expression of genes involved in detoxification and oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 3-Chloro-2-methylpentane exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function. The compound’s ability to form halogen bonds with proteins and nucleic acids can also influence gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-methylpentane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-2-methylpentane can undergo hydrolysis and oxidation, leading to the formation of various metabolites. These metabolites can have different biological activities, which may contribute to the compound’s overall effects on cells and tissues .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-methylpentane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of 3-Chloro-2-methylpentane can cause oxidative stress, leading to cellular damage and apoptosis. Additionally, threshold effects may be observed, where a specific dose level triggers a significant biological response .
Metabolic Pathways
3-Chloro-2-methylpentane is involved in various metabolic pathways, including oxidation and conjugation reactions. Enzymes such as cytochrome P450 and glutathione S-transferase play crucial roles in the metabolism of this compound. These enzymes facilitate the conversion of 3-Chloro-2-methylpentane into more water-soluble metabolites, which can be excreted from the body. The compound’s metabolism can also affect metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, 3-Chloro-2-methylpentane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s hydrophobic nature allows it to accumulate in lipid-rich areas, such as cell membranes and adipose tissue .
Subcellular Localization
The subcellular localization of 3-Chloro-2-methylpentane can influence its activity and function. The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with enzymes and other biomolecules, thereby modulating its biological effects .
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylpentane can be synthesized through the chlorination of 2-methylpentane. This process involves the substitution of a hydrogen atom with a chlorine atom in the presence of a chlorinating agent such as chlorine gas (Cl2) under ultraviolet light or heat. The reaction can be represented as follows: [ \text{C6H14 (2-methylpentane) + Cl2 → C6H13Cl (3-Chloro-2-methylpentane) + HCl} ]
Industrial Production Methods: In industrial settings, the production of 3-Chloro-2-methylpentane typically involves the use of continuous flow reactors where 2-methylpentane and chlorine gas are introduced in a controlled manner. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions: 3-Chloro-2-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: In these reactions, the chlorine atom is replaced by a nucleophile. For example, when reacted with sodium hydroxide (NaOH), it forms 2-methyl-3-pentanol.
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), 3-Chloro-2-methylpentane can undergo dehydrohalogenation to form 2-methyl-2-pentene.
Oxidation Reactions: Although less common, oxidation can occur under specific conditions to form corresponding alcohols or ketones
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu), high temperature.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Major Products Formed:
Nucleophilic Substitution: 2-Methyl-3-pentanol.
Elimination: 2-Methyl-2-pentene.
Oxidation: Corresponding alcohols or ketones
類似化合物との比較
- 2-Chloro-3-methylpentane
- 3-Chloro-3-methylpentane
- 2-Chloro-2-methylpentane
Comparison: 3-Chloro-2-methylpentane is unique due to the position of the chlorine atom and the methyl group on the carbon chain. This specific arrangement influences its reactivity and the types of reactions it undergoes. For example, 2-Chloro-3-methylpentane has the chlorine atom on the second carbon and the methyl group on the third carbon, leading to different reactivity patterns and products in substitution and elimination reactions .
特性
IUPAC Name |
3-chloro-2-methylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-4-6(7)5(2)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPXHGJZKRXGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959303 | |
| Record name | 3-Chloro-2-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38384-05-3 | |
| Record name | 3-Chloro-2-methylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038384053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-methylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


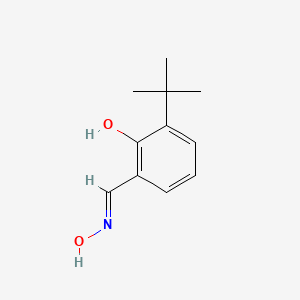


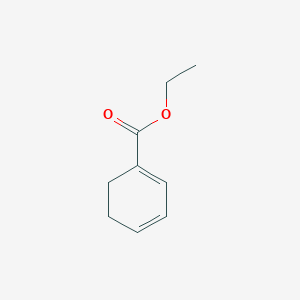
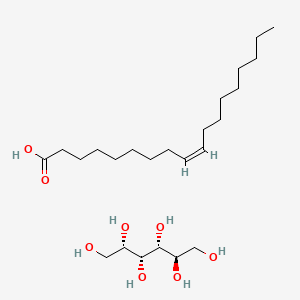

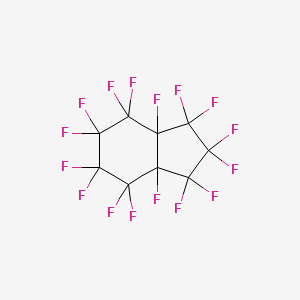
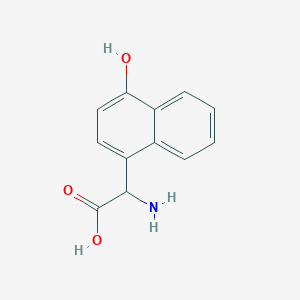
![6H-Indeno[1,2-b]pyrido[3,2-E]pyrazin-6-one](/img/structure/B1655493.png)
![3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride](/img/structure/B1655494.png)
![6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B1655496.png)
![(R)-1,2,3,4-Tetrahydro-3-(2,3-dihydrobenzofuran-5-yl)-9H-pyrrolo-[3,4-b]quinolin-9-one](/img/structure/B1655498.png)
